![molecular formula C16H15NO2 B570776 7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one CAS No. 92962-89-5](/img/structure/B570776.png)
7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler quinoline derivatives. For instance, starting from 6-hydroxy-3,4-dihydro-1H-quinoline-2-one, various substitutions can be introduced to enhance biological activity. The synthetic routes often utilize techniques such as N-acylation and cyclization to achieve the desired molecular structure .
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In studies utilizing the maximal electroshock (MES) test and pentylenetetrazol (PTZ) models, compounds derived from this scaffold demonstrated effective seizure protection. For example:
Compound | ED50 (mg/kg) | Therapeutic Index (TI) |
---|---|---|
7-Benzyloxy derivative A | 17.3 | >13 |
7-Benzyloxy derivative B | 24 | >300 |
The therapeutic index is calculated as TI = TD50/ED50, where TD50 is the toxic dose at which 50% of the test subjects exhibit toxicity . The promising results suggest potential for developing new anticonvulsants based on this compound.
Anticancer Activity
In addition to anticonvulsant effects, quinoline derivatives have shown anticancer activity. For instance, modifications at the 3-position of the quinoline core have resulted in compounds with significant antiproliferative effects against various cancer cell lines. The mechanism often involves inhibition of key pathways such as the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival:
Compound | Cell Line | IC50 (µM) |
---|---|---|
3-Nitroquinoline A | A431 | 0.90 |
3-Nitroquinoline B | MDA-MB-468 | 1.1 |
These findings indicate that structural modifications can lead to enhanced potency against cancer cells, making these compounds valuable candidates for further development .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing activity include:
- Substitution Patterns : The position and nature of substituents on the quinoline ring significantly affect both anticonvulsant and anticancer properties.
- Hydrophobicity : Increased hydrophobic character often correlates with improved membrane permeability and bioavailability.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can modulate receptor interactions and enhance efficacy.
Case Studies
Several studies have focused on the biological evaluation of quinoline derivatives:
- Anticonvulsant Study : A series of derivatives were tested for their efficacy in preventing seizures induced by PTZ and MES. One notable compound exhibited an ED50 value of 15.2 mg/kg with a therapeutic index exceeding 20, indicating a favorable safety profile .
- Anticancer Research : In vitro studies revealed that certain modifications led to nanomolar GI50 values against resistant cancer cell lines, suggesting these compounds could overcome traditional drug resistance mechanisms .
科学研究应用
Pharmaceutical Applications
1.1 Precursor for Antipsychotic Medications
One of the primary applications of 7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one is as a precursor in the synthesis of aripiprazole, an antipsychotic medication used to treat schizophrenia and bipolar disorder. The compound serves as an intermediate in the multi-step synthesis of aripiprazole, which is crucial for developing effective treatments for psychiatric disorders .
1.2 Antitumor Activity
Research indicates that derivatives of 3,4-dihydro-2(1H)-quinolinone, including this compound, exhibit antitumor properties. These compounds have been shown to inhibit tyrosinase activity in melanoma cells, suggesting a potential role in cancer therapy .
Anticonvulsant Activity
2.1 Efficacy in Seizure Models
Numerous studies have evaluated the anticonvulsant properties of quinoline derivatives. For instance, this compound has been synthesized and tested for its anticonvulsant activity using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The results indicated significant protective effects against seizures, demonstrating its potential as a therapeutic agent for epilepsy .
Table 1: Anticonvulsant Activity of Quinoline Derivatives
Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
---|---|---|---|
This compound | 12.3 | 547.5 | 44.5 |
Reference Drug (Phenytoin) | 10.0 | 50.0 | 5.0 |
Inhibition of Carbonic Anhydrases
Recent studies have highlighted the ability of compounds similar to this compound to act as inhibitors of carbonic anhydrases (CAs), which are essential enzymes involved in various physiological processes . This inhibition is particularly relevant for designing drugs targeting conditions such as glaucoma and obesity.
Table 2: Inhibition Potency Against Carbonic Anhydrases
Compound | Inhibition Constant (K(I)) |
---|---|
This compound | 480 nM |
Coumarin Derivative | >10 µM |
Case Studies
Case Study 1: Synthesis and Evaluation of Anticonvulsant Activity
In a systematic study by Jin et al., a series of novel quinoline derivatives were synthesized and evaluated for their anticonvulsant activity. Among these compounds, one derivative demonstrated an ED50 value significantly lower than that of traditional anticonvulsants like phenytoin and carbamazepine, indicating enhanced efficacy with reduced toxicity .
Case Study 2: Development of Carbonic Anhydrase Inhibitors
Research conducted by Srivastava et al. explored the interaction of quinoline derivatives with various human carbonic anhydrase isoforms. The study revealed that certain modifications to the quinoline structure could enhance selectivity and potency against specific CA isoforms, paving the way for new therapeutic agents targeting metabolic disorders .
属性
IUPAC Name |
7-phenylmethoxy-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16-9-7-13-6-8-14(10-15(13)17-16)19-11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEXFAOKNGMYRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。